1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl-
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Overview
Description
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- is an organic compound with the molecular formula C8H14N4 It is a derivative of 1,2-propanediamine, featuring a pyrimidinyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with 2-chloropyrimidine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyrimidinyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- involves its interaction with specific molecular targets. The pyrimidinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A simpler analog without the pyrimidinyl group.
2-Methyl-1,2-propanediamine: Similar structure but lacks the pyrimidinyl group.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with different substituents.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H14N4/c1-8(2,9)6-12-7-10-4-3-5-11-7/h3-5H,6,9H2,1-2H3,(H,10,11,12) |
InChI Key |
UQSBNEIXPZVHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=CC=N1)N |
Origin of Product |
United States |
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